4-Bromoisoxazol-3-amine

Übersicht

Beschreibung

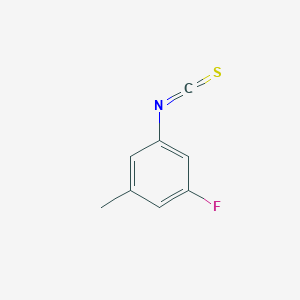

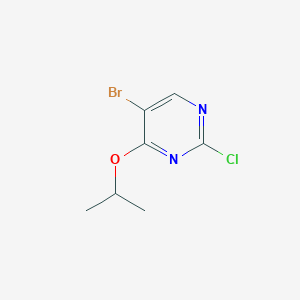

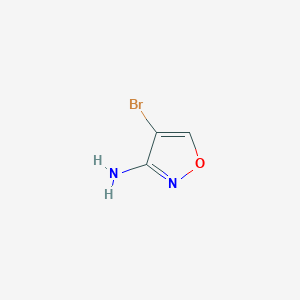

4-Bromoisoxazol-3-amine is a compound with the molecular formula C3H3BrN2O . It has a molecular weight of 162.97 g/mol . The IUPAC name for this compound is 4-bromo-1,2-oxazol-3-amine .

Molecular Structure Analysis

The InChI string for 4-Bromoisoxazol-3-amine is InChI=1S/C3H3BrN2O/c4-2-1-7-6-3(2)5/h1H, (H2,5,6) . The Canonical SMILES string is C1=C(C(=NO1)N)Br .Physical And Chemical Properties Analysis

4-Bromoisoxazol-3-amine has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 161.94288 g/mol . The topological polar surface area is 52 Ų . The compound has a heavy atom count of 7 .Wissenschaftliche Forschungsanwendungen

Microwave Promoted Amination of 3-Bromoisoxazoles

This research demonstrates the utilization of 3-bromoisoxazoles in nucleophilic aromatic substitution reactions under microwave irradiation, facilitated by phosphazene bases. This method allows for the efficient synthesis of 3-aminoisoxazoles, highlighting the reactivity and potential application of 4-Bromoisoxazol-3-amine in synthesizing isoxazole derivatives with potential biological activities (Moore, Spinks, & Harrity, 2004).

Synthesis of 3-Aminoisoxazoles via Addition-Elimination of Amines

This novel procedure outlines the synthesis of 3-amino-5-substituted-isoxazoles, starting from readily available 3-bromoisoxazolines and amines. The process involves an oxidation step to convert 3-aminoisoxazolines to 3-aminoisoxazoles, providing a high-yield method for producing these compounds, which are of interest due to their potential pharmacological properties (Girardin et al., 2009).

Enantioselective Synthesis via Peptide-Catalyzed Bromination

Research on the enantioselective bromination of 3-arylquinazolin-4(3H)-ones provides insights into the stereoselective synthesis of compounds, which could be crucial for the development of pharmaceuticals. The study discusses the application of 4-Bromoisoxazol-3-amine in generating atropisomerically defined products, showcasing the compound's versatility in organic synthesis (Diener et al., 2015).

CO2 Capture by a Task-Specific Ionic Liquid

This innovative application of 4-Bromoisoxazol-3-amine in the synthesis of a new ionic liquid demonstrates its potential in environmental science, specifically in carbon capture technologies. The ionic liquid reacts reversibly with CO2, showcasing an efficient and recyclable method for CO2 sequestration (Bates et al., 2002).

Wirkmechanismus

Mode of Action

The synthesis of isoxazole derivatives, which could include 4-bromoisoxazol-3-amine, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Isoxazole derivatives are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.

Result of Action

Isoxazole derivatives have been reported to exhibit cytotoxic effects , suggesting that 4-Bromoisoxazol-3-amine may have similar effects.

Safety and Hazards

Zukünftige Richtungen

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that 4-Bromoisoxazol-3-amine and other isoxazole derivatives may have potential applications in drug discovery and other fields in the future.

Eigenschaften

IUPAC Name |

4-bromo-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQGCMMJSSSNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisoxazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)